Cetotiamine

Descripción

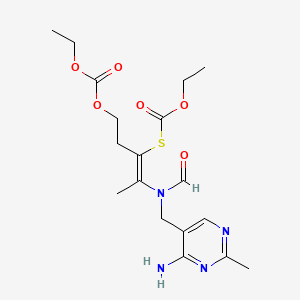

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl [(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-ethoxycarbonyloxypent-2-en-3-yl]sulfanylformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O6S/c1-5-26-17(24)28-8-7-15(29-18(25)27-6-2)12(3)22(11-23)10-14-9-20-13(4)21-16(14)19/h9,11H,5-8,10H2,1-4H3,(H2,19,20,21)/b15-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBROOZNJUDHTGE-QINSGFPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OCCC(=C(C)N(CC1=CN=C(N=C1N)C)C=O)SC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)OCC/C(=C(\C)/N(CC1=CN=C(N=C1N)C)C=O)/SC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137-76-8 | |

| Record name | Cetotiamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CETOTIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67IKV111BO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization Studies

Established Synthetic Pathways for Cetotiamine

While detailed step-by-step laboratory protocols for this compound synthesis are not extensively described in the immediate search results, its classification as a synthetic thiamine (B1217682) derivative implies a chemical synthesis route starting from thiamine or its precursors nih.govwikipedia.org. The structure of this compound, featuring ethoxycarbonyl groups, suggests acylation reactions as key steps in its synthesis. The PubChem entry for this compound provides its IUPAC name as ethyl [(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-ethoxycarbonyloxypent-2-en-3-yl]sulfanylformate, which details the arrangement of these functional groups nih.gov.

Chemical Modification Strategies for Thiamine Derivatives Relevant to this compound

Chemical modification of thiamine focuses on altering its properties, such as solubility, stability, and biological activity. Strategies include phosphorylation, acylation, and the formation of disulfide derivatives.

Phosphorylation of thiamine leads to biologically active forms like thiamine monophosphate, thiamine diphosphate (B83284) (TPP), and thiamine triphosphate (ThTP) wikipedia.orgresearchgate.netnih.gov. These modifications are crucial for thiamine's coenzyme functions wikipedia.orgnih.gov. Synthesis of phosphorylated thiamine derivatives can be achieved by reacting thiamine with polyphosphoric acid, although this can yield a mixture of phosphate (B84403) forms requiring separation google.com.

Acylation, the addition of acyl groups, is another relevant modification strategy, as evidenced by the ethoxycarbonyl groups in this compound nih.gov. This type of modification can influence the lipophilicity and membrane permeability of the derivatives.

Disulfide derivatives of thiamine, such as fursultiamine (B1674287) and benfotiamine, are also synthesized to improve absorption and bioavailability google.com. These modifications involve the formation of a disulfide bond in the thiamine structure.

Research findings on the synthesis of thiamine adenosine (B11128) dinucleotides highlight the use of phosphorimidazolide chemistry for coupling reactions mdpi.comnih.gov. This method allows for the formation of phosphate linkages between thiamine derivatives and adenosine nucleotides.

Process Optimization in this compound Synthesis Research

Optimization in chemical synthesis research aims to improve yield, purity, efficiency, and scalability of the process. For thiamine derivatives, research has focused on developing more efficient synthetic routes. For example, studies on the synthesis of thiamine monophosphate dihydrate and S-benzoyl thiamine monophosphate have explored using highly concentrated phosphoric acid and metal pyrophosphate catalysts to achieve high yields and purity without extensive purification steps google.com.

The synthesis of thiamine-ATP has also seen optimization efforts, with improved methods being proposed beyond earlier condensation reactions researchgate.net. The use of different coupling strategies, such as employing activated adenosine or thiamine components, can impact the yield and purity of the final product mdpi.com.

While specific data on process optimization solely for this compound synthesis is not detailed in the provided results, the general principles and methods applied to other thiamine derivatives, such as catalyst use, control of reaction conditions (temperature, solvents), and simplified isolation procedures, are likely relevant areas of investigation for optimizing this compound synthesis as well google.com.

Pharmacological Investigations of Cetotiamine

Pharmacokinetic Profiles and Comparative Analyses

Pharmacokinetic studies of cetotiamine examine how the compound is absorbed, distributed, metabolized, and excreted by the body. These studies are crucial for understanding its bioavailability and how it reaches target tissues. Comparative analyses with thiamine (B1217682) hydrochloride (VB1HCl) have been conducted to evaluate the advantages of the this compound structure. patsnap.com

Studies in rats comparing this compound hydrochloride (referred to as DCET) with thiamine hydrochloride (VB1HCl) have shown that this compound is rapidly absorbed into the circulating blood as thiamine. patsnap.com This indicates that this compound acts as a prodrug, being converted to the active form upon absorption. The excellent absorbability of this compound is highlighted as a key advantage. patsnap.com Bioavailability, which refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a critical pharmacokinetic parameter. justia.com While specific quantitative bioavailability values for this compound were not extensively detailed in the search results, the rapid absorption and higher tissue concentrations of thiamine following this compound administration compared to thiamine hydrochloride suggest improved bioavailability of the thiamine precursor. patsnap.com

Following absorption and conversion to thiamine, the distribution of thiamine throughout the body has been studied. Research in rats demonstrated that thiamine was distributed at higher concentrations to various organs, including the blood, heart, thigh muscles, cerebellum, hippocampus, and thalamus, after administration of this compound compared to thiamine hydrochloride. patsnap.com This suggests that this compound facilitates better tissue delivery of thiamine.

A significant aspect of this compound's pharmacokinetic profile is its ability to potentially cross the blood-brain barrier (BBB) more effectively than thiamine. ontosight.ai The BBB is a selective barrier that controls the passage of substances from the bloodstream into the central nervous system. nih.gov Enhanced permeability across the BBB would be advantageous for treating neurological conditions related to thiamine deficiency. ontosight.ai While direct comparative studies quantifying the BBB permeability of this compound versus thiamine were not provided in detail, the suggestion that this compound can cross the BBB more effectively is noted as a potential advantage for neurological applications. ontosight.ai Studies on BBB permeability often involve evaluating the integrity of tight junctions and transport mechanisms. nih.govmdpi.com The chemical modifications in this compound are likely responsible for this improved permeability.

Distribution of Thiamine in Rat Tissues After Administration

| Tissue | Concentration after this compound (DCET) | Concentration after Thiamine HCl (VB1HCl) |

| Blood | Higher | Lower |

| Heart | Higher | Lower |

| Thigh Muscles | Higher | Lower |

| Cerebellum | Higher | Lower |

| Hippocampus | Higher | Lower |

| Thalamus | Higher | Lower |

Metabolic Pathways and Metabolite Identification Research

Research into the metabolic fate of this compound indicates that it undergoes conversion to thiamine in the body. Studies, such as those involving the identification of metabolites in rat urine, contribute to understanding the metabolic pathways involved. tubitak.gov.tr Following administration, this compound is rapidly absorbed and appears in the circulating blood as thiamine. patsnap.com This suggests that the ethoxycarbonyl groups are cleaved, releasing the active thiamine molecule. The efficient transformation of this compound into thiamine in tissues is considered a key factor in its biological activity. patsnap.com

Elimination Kinetics

While specific detailed pharmacokinetic parameters for this compound's elimination kinetics, such as precise half-life or clearance values, are not extensively detailed in the provided search results, the concept of elimination kinetics is relevant to its pharmacological profile. Pharmaceutical compositions involving this compound have been discussed in the context of pharmacokinetic principles, including AUC (Area Under the Curve) and elimination rate constants (kel). justia.comjustia.comgoogleapis.com These parameters are fundamental in describing how a compound is removed from the systemic circulation over time. The design of thiamine derivatives like this compound often aims to improve pharmacokinetic properties, which would inherently include aspects of elimination. ontosight.ai

Pharmacodynamic Effects and Biological Activities

This compound is designed to mimic or enhance the essential biological activities of thiamine, which plays a crucial role in energy metabolism, nerve function, and heart health. ontosight.ai Investigations into the pharmacodynamic effects of this compound have explored its potential therapeutic benefits, particularly in conditions associated with thiamine deficiency or impaired thiamine utilization. ontosight.ai

One area of research has focused on the anti-fatigue effects of this compound. A study utilizing a weight-loaded forced swimming test in rats investigated the anti-fatigue properties of dicethiamine (B1236262) hydrochloride (DCET), a form of this compound. The study found that DCET significantly prolonged the swimming time in fatigued rats compared to a vehicle control group. patsnap.com In contrast, thiamine hydrochloride (VB1HCl) did not show a significant anti-fatigue effect in this specific test setting at the dose examined. patsnap.com This research also indicated that thiamine, derived from administered DCET, was distributed at higher concentrations in various organs, including the blood, heart, thigh muscles, cerebellum, hippocampus, and thalamus, compared to administration of VB1HCl. patsnap.com These findings suggest that the anti-fatigue effect of this compound is likely linked to its superior absorbability and efficient transformation into thiamine within tissues. patsnap.com

| Treatment Group | Swimming Time (arbitrary units) |

| Fatigued Vehicle | Shorter |

| DCET (30 mg/kg) | Significantly Prolonged |

| DCET (100 mg/kg) | Significantly Prolonged |

| VB1HCl (70.1 mg/kg) | Not Significant |

Note: Data is presented qualitatively based on search result descriptions as precise numerical values for swimming time were not available in the snippets. patsnap.com

Furthermore, computational studies have explored the potential biological activities of this compound. In a virtual screening study using a binary QSAR model, this compound was identified as a compound with potential antiviral therapeutic activity against the SARS-CoV-2 main protease. tubitak.gov.trresearchgate.net This finding is based on computational predictions and suggests an area for further investigation into the potential antiviral properties of this compound. This compound has also been listed among compounds considered in the context of treating respiratory disorders, although specific details on its mechanism in this regard were not provided in the available information. google.com

Preclinical Research Findings

In Vivo Animal Models of Efficacy

In vivo studies using animal models have been conducted to assess Cetotiamine's efficacy, particularly in the context of fatigue and thiamine (B1217682) distribution ncats.iopatsnap.com. Animal models are crucial in preclinical research to understand drug effects in a complex biological system cn-bio.comkahaku.go.jpbenthambooks.com.

Investigations in Neurological Disease Models

The search results indicate that thiamine deficiency can lead to neurological disorders and that animal models are used to study these conditions benthambooks.commdpi.comconductscience.comnih.govnih.govfrontiersin.orgfrontiersin.orgmdpi.comuam.es. One publication mentions that this compound has been associated with basic research into diabetic neuropathy ncats.ioncats.io. However, detailed findings of investigations specifically using this compound in animal models of neurological diseases, beyond the general mention related to diabetic neuropathies, are not present in the provided snippets.

Research in Metabolic Disorder Models

Metabolic disorders and their animal models, including diet-induced obesity and genetic models, are relevant areas of research frontiersin.orgnih.govresearchgate.netnih.govmdpi.com. The provided information does not include specific research findings on this compound's efficacy in animal models of metabolic disorders.

Anti-Fatigue Efficacy Studies

Preclinical studies in rats have investigated the anti-fatigue effects of this compound hydrochloride (DCET) patsnap.com. In a study using a weight-loaded forced swimming test in rats, this compound (30 and 100 mg/kg) significantly prolonged swimming time compared to the fatigued vehicle group patsnap.com. This suggests an anti-fatigue effect in this animal model ncats.iopatsnap.com. The anti-fatigue effect is likely linked to its superior absorbability and transformability into thiamine in tissues ncats.iopatsnap.com.

Comparative Preclinical Assessments with Other Thiamine Derivatives

Comparative studies have assessed the pharmacokinetic profile and effects of this compound hydrochloride (DCET) against thiamine hydrochloride (VB1HCl) in rats patsnap.com. Following oral administration, both DCET and VB1HCl were rapidly absorbed into the bloodstream as thiamine and distributed to organs patsnap.com. However, thiamine was distributed at higher concentrations in the blood, heart, thigh muscles, cerebellum, hippocampus, and thalamus after administration of DCET compared to VB1HCl patsnap.com. This indicates that this compound has excellent absorbability and transformability in tissues, which may contribute to its observed effects ncats.iopatsnap.com.

Another thiamine derivative, sulbutiamine, a lipid-soluble thiamine disulfide derivative, has been shown to increase thiamine derivatives in the brain and cultured cells, acting as a central nervous system drug, which contrasts with findings regarding benfotiamine's distribution nih.gov. Benfotiamine, an S-acyl thiamine derivative, significantly increases thiamine levels in blood and liver but not significantly in the brain in mice nih.gov. While the search results mention other thiamine derivatives like benfotiamine, fursultiamine (B1674287), acetiamine, and cyclothiamine nih.govgoogle.comgoogle.com, detailed comparative preclinical assessments of this compound directly against all these derivatives in various models are not extensively provided in the search snippets. The primary comparison highlighted is the pharmacokinetic profile against thiamine hydrochloride and the implication of its tissue distribution for its effects patsnap.com.

Clinical Research and Therapeutic Explorations

Research in Thiamine (B1217682) Deficiency Syndromes

Cetotiamine has been explored for its potential in treating thiamine deficiency conditions such as beriberi and Wernicke-Korsakoff syndrome. ontosight.ai It is converted to vitamin B1 in the body and aims to improve conditions related to vitamin B1 deficiency or metabolic disorders. rad-ar.or.jp This includes conditions like neuralgia, muscle pain, nerve paralysis, or constipation caused by thiamine deficiency. rad-ar.or.jp Thiamine deficiency can lead to severe neurological signs, including anorexia, irritability, agitation, muscle pain, diminished reflexes, ataxia, paralysis, and altered consciousness. frontiersin.org Infantile beriberi, a severe form of thiamine deficiency in newborns, can present with rapid onset symptoms like vomiting, diarrhea, tachypnea, convulsions, ataxia, paralysis, cardiac dysfunction, and heart failure. frontiersin.org Research in mice has shown that thiamine deprivation leads to varying degrees of enzymatic deficiencies in the brain. frontiersin.org

Explorations in Neurodegenerative Conditions

Research suggests this compound may have applications in neurodegenerative diseases where thiamine metabolism is impaired. ontosight.ai Thiamine is crucial for energy metabolism and nerve function. ontosight.ai Its ability to potentially cross the blood-brain barrier more effectively than thiamine could offer advantages in treating neurological disorders. ontosight.ai Neurodegenerative diseases are characterized by the deterioration of neurons and can result in dementia, motor, and other functional impairments. frontiersin.org Oxidative stress and dysregulated autophagy are implicated in the pathogenesis of many neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's diseases. frontiersin.orgnih.govmdpi.comnih.gov While the provided information highlights the link between thiamine and neurological function and the mechanisms of neurodegeneration, specific detailed research findings on this compound's impact on neurodegenerative conditions are not extensively available in the search results.

Investigations in Impaired Thiamine Utilization Disorders

This compound is being investigated for conditions associated with impaired thiamine utilization. ontosight.ai This relates to its function as a thiamine derivative designed to enhance the biological activities of thiamine, which is essential for various metabolic reactions, including glucose and amino acid breakdown. ontosight.aiwikipedia.org Impaired thiamine utilization can stem from various causes and lead to severe effects, particularly at the neurological level. frontiersin.org Thiamine deficiency can inhibit brain energy utilization due to the critical role of thiamine-dependent enzymes in glucose metabolism. frontiersin.org While the principle of using this compound for such disorders is mentioned, specific detailed investigations and their findings are not elaborated upon in the provided search results.

Research into Fatigue Syndromes

An anti-fatigue effect of dicethiamine (B1236262) hydrochloride (this compound) has been assessed and compared to thiamine hydrochloride in rats. patsnap.com The study evaluated the extent of fatigue using a weight-loaded forced swimming test. patsnap.com Results indicated that dicethiamine hydrochloride significantly prolonged swimming time compared to a fatigued vehicle group, while the effect of thiamine hydrochloride was not significant in that study. patsnap.com This anti-fatigue effect is potentially associated with its excellent absorbability and high transformability in tissues as a Vitamin B1 derivative. patsnap.comncats.io Thiamine was distributed at higher concentrations in various tissues, including the blood, heart, thigh muscles, cerebellum, hippocampus, and thalamus, after administration of dicethiamine hydrochloride compared to thiamine hydrochloride. patsnap.com

Safety and Toxicology Research

Acute Toxicity Studies

Acute toxicity studies are designed to determine the adverse effects of a substance after a single, short-term exposure. These studies typically establish the median lethal dose (LD50) and identify the immediate signs of toxicity. There are no publicly available reports detailing the results of oral, dermal, or inhalation acute toxicity studies for Cetotiamine.

Subchronic and Chronic Toxicity Assessments

Subchronic and chronic toxicity studies evaluate the effects of repeated exposure to a substance over a prolonged period. These assessments are crucial for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL). A comprehensive search did not yield any published subchronic (e.g., 90-day studies) or chronic toxicity assessments for this compound in any animal species.

Genotoxicity and Mutagenicity Evaluations

Genotoxicity and mutagenicity assays are conducted to assess the potential of a substance to damage genetic material, which can lead to mutations and potentially cancer. Standard tests include the Ames test (bacterial reverse mutation assay), chromosomal aberration tests, and in vivo micronucleus assays. While some documents list this compound in the context of general genotoxicity testing methodologies, the results of any such specific evaluations for this compound are not publicly documented.

Reproductive and Developmental Toxicity Studies

These studies investigate the potential adverse effects of a substance on sexual function, fertility, and development of the offspring. This includes assessments for teratogenicity (birth defects). There is no available data from reproductive or developmental toxicity studies on this compound.

Carcinogenicity Bioassays

Carcinogenicity bioassays are long-term studies, typically conducted in rodents, to determine the potential of a substance to cause cancer. No carcinogenicity studies for this compound have been identified in the public record.

Drug Interaction Profiling Research

Drug interaction studies are essential to understand how a compound is metabolized and how it may affect or be affected by other drugs. This often involves in vitro studies with cytochrome P450 enzymes and other drug-metabolizing enzymes and transporters. Specific research on the drug interaction profile of this compound is not publicly available.

Structure Activity Relationship Sar and Rational Drug Design

Impact of Molecular Modifications on Pharmacological Activity

Research comparing cetotiamine (DCET) to thiamine (B1217682) hydrochloride (VB1HCl) in animal models has provided insights into the practical impact of these modifications. A study evaluating the anti-fatigue effect in rats found that this compound significantly prolonged swimming time compared to the fatigued vehicle group, whereas thiamine hydrochloride did not show a significant anti-fatigue effect at the tested dose. patsnap.com This observed difference in pharmacological activity is likely a consequence of the improved absorbability and tissue distribution of thiamine when administered in the form of this compound. patsnap.comncats.io

Correlations between Structural Features and Pharmacokinetic Properties

The dicarbethoxy modification in this compound is directly correlated with improved pharmacokinetic properties compared to thiamine. This compound is described as having "excellent absorbability and transformability in tissues". patsnap.comncats.io This enhanced absorption is attributed to the increased lipophilicity conferred by the ethoxycarbonyl groups, allowing for better passage through the lipid-rich cell membranes in the gastrointestinal tract.

Following absorption, this compound is metabolized to release thiamine, which is then distributed to various tissues. Studies in rats have shown that after oral administration of this compound, thiamine is distributed at higher concentrations to specific tissues, including the blood, heart, thigh muscles, cerebellum, hippocampus, and thalamus, compared to administration of thiamine hydrochloride. patsnap.com This suggests that the structural features of this compound facilitate broader and potentially more efficient distribution of thiamine throughout the body, including to the central nervous system. The ability of this compound to cross the blood-brain barrier more effectively than thiamine is considered a potential advantage, particularly for addressing neurological conditions related to thiamine deficiency or impaired thiamine utilization. ontosight.ai

The following table summarizes pharmacokinetic and pharmacodynamic observations from a comparative study of this compound and Thiamine Hydrochloride in rats:

| Compound | Absorbability/Transformability | Tissue Distribution (Thiamine) | Anti-Fatigue Effect (Rat Swimming Time) |

| This compound (DCET) | Excellent | Higher concentrations in blood, heart, thigh muscles, cerebellum, hippocampus, thalamus compared to VB1HCl patsnap.com | Significantly prolonged patsnap.com |

| Thiamine Hydrochloride (VB1HCl) | Lower | Lower concentrations in tested tissues compared to DCET patsnap.com | Not significant patsnap.com |

Computational Modeling and Molecular Dynamics in SAR Studies

Computational modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics (MD) simulations, are valuable tools in rational drug design and SAR studies. These methods allow researchers to predict and understand the relationship between a molecule's structure and its biological activity or pharmacokinetic behavior at a molecular level. googleapis.comgoogleapis.comepo.orgmdpi.comnih.govchemrxiv.orgnih.govnih.govwesleyan.edu

While comprehensive computational SAR studies specifically focused on a wide range of this compound analogs are not prominently featured in the provided search results, this compound has been included in some computational screening efforts. For instance, this compound was part of a QSAR-guided virtual screening, molecular docking, and molecular dynamics simulation study investigating potential inhibitors of the SARS-CoV-2 Main Protease. researchgate.net In this study, this compound showed a docking score of -4.63, indicating a predicted binding affinity to the target protein. researchgate.net

Although this example pertains to a target enzyme outside the typical therapeutic indications for this compound, it demonstrates the applicability of computational methods like molecular docking and MD simulations to study the interactions of this compound with biological targets and to explore its potential activities, which is a fundamental aspect of SAR and rational drug design. These computational approaches can complement experimental studies by providing insights into binding modes, conformational changes, and the dynamic behavior of the molecule and its target. mdpi.comchemrxiv.orgnih.govnih.govwesleyan.edu

Further computational studies specifically designed to explore the impact of variations in the ethoxycarbonyl groups or other parts of the this compound structure on its interaction with thiamine transporters, metabolic enzymes responsible for converting it back to thiamine, or its passage through biological barriers could provide more detailed insights into its SAR and guide the design of potentially improved thiamine derivatives.

Advanced Analytical Methodologies for Cetotiamine Research

Chromatographic Techniques in Cetotiamine Quantification

Chromatographic methods are fundamental for the separation and quantification of this compound in various samples. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are commonly employed techniques. These methods enable the separation of this compound from impurities and matrix components, followed by detection and quantification.

HPLC-DAD (Diode Array Detector) has been used in studies involving thiamine (B1217682) derivatives patsnap.com. While the specific application to this compound in this context is related to the analysis of hydrolyzed products, it highlights the relevance of HPLC for analyzing compounds structurally related to this compound patsnap.com. UPLC systems, consisting of components like a pump, diode array detector, autosampler, and column cooler/heater, are also utilized google.comjustia.com. A typical UPLC method might involve a C18 column and a mobile phase composed of ammonium (B1175870) acetate (B1210297) buffer and a mixture of methanol (B129727) and acetonitrile (B52724) google.comjustia.com. Such methods are crucial for assessing the purity and quantifying the amount of compounds, including potential therapeutic agents google.comjustia.comgoogle.comepo.org.

The effectiveness of chromatographic techniques in quantification is often demonstrated through system suitability tests, which assess parameters like repeatability mhlw.go.jp.

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques provide invaluable information regarding the structure and purity of this compound.

Mass Spectrometry (MS), including tandem mass spectrometry (MS/MS), is a powerful tool for identifying and confirming the structure of this compound by analyzing its mass-to-charge ratio and fragmentation pattern nih.govscribd.com. GC-MS (Gas Chromatography-Mass Spectrometry) can also be used for the analysis of compounds, confirming their identity based on their mass spectra patsnap.com. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is an elemental analysis method that can be used for determining elemental impurities scribd.com.

Infrared (IR) Spectrophotometry is used to obtain the infrared absorption spectrum of this compound, which can be compared to a reference spectrum for identification purposes scribd.comchromachemie.co.inproquifa.com.mx. Ultraviolet-Visible (UV-Vis) Spectrophotometry is also applied, often coupled with chromatographic methods (e.g., HPLC-UV), for detection and quantification based on the compound's absorption in the UV-Vis range mhlw.go.jpscribd.comchromachemie.co.inproquifa.com.mxmhlw.go.jp. Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure and can be used for identification and purity assessment chromachemie.co.inpmda.go.jp.

Bioanalytical Techniques for In Vivo Studies

Bioanalytical techniques are essential for studying the behavior of this compound in biological matrices during in vivo studies. These techniques involve the analysis of biological samples such as blood, plasma, or tissues to determine the concentration and distribution of this compound and its metabolites.

Chromatographic methods, particularly HPLC and UPLC coupled with sensitive detectors like mass spectrometers (LC-MS or UPLC-MS), are widely used for the quantification of drugs and their metabolites in biological samples due to their specificity and sensitivity google.comresearchgate.net. These hyphenated techniques are capable of handling the complexity of biological matrices and quantifying analytes at low concentrations. For example, HPLC has been used to analyze drug content in tissues after in vivo studies google.comgoogle.com.

Pharmacokinetic analysis, which examines the absorption, distribution, metabolism, and excretion of a compound, relies heavily on accurate bioanalytical data obtained from these techniques patsnap.comfujifilm.com.

Pharmacopoeial Standards and Reference Material Analysis

Pharmacopoeial standards provide official guidelines and requirements for the quality control of pharmaceutical substances, including this compound. The Japanese Pharmacopoeia (JP) lists this compound Hydrochloride Hydrate and outlines testing methods to ensure its quality scribd.commhlw.go.jppmda.go.jpmhlw.go.jpdrugfuture.cominmetro.gov.brfitoterapiabrasil.com.br.

Reference standards, such as this compound Hydrochloride RS (Reference Standard), are crucial for the quality control and analysis of this compound chromachemie.co.inproquifa.com.mxfujifilm.compharmaffiliates.compmrj-rs.jpsucopeia.compharmacompass.com. These standards are highly characterized materials used as benchmarks for identification, purity tests, and assays scribd.comchromachemie.co.in. Analytical procedures described in pharmacopoeias, including various chromatographic and spectroscopic methods, are applied to assess compliance with the established standards mhlw.go.jpscribd.commhlw.go.jppmda.go.jpmhlw.go.jp. The use of official reference standards and adherence to pharmacopoeial methods are critical for ensuring the quality, efficacy, and safety of pharmaceutical products containing this compound.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 3033983 |

| Thiamine (Vitamin B1) | 1130 |

| This compound Hydrochloride Hydrate | N/A |

| Gallic acid | 370 |

| Kanamycin | 6026 |

| Gentamycin | 3483 |

| Methyl paraben | 7456 |

| Cetirizine dichloride | 54678035 |

| Niclosamide | 4479 |

| Paclitaxel | 36314 |

Below are interactive tables based on the data presented in the article sections.

Chromatographic Techniques Parameters (Example based on UPLC)

| Parameter | Value | Source |

| System | UPLC (pump, DAD, autosampler, etc.) | google.comjustia.com |

| Column | Agilent Poroshell 120 EC-C18, 4.6 x 50 mm, 2.7 μm | google.comjustia.com |

| Column Temperature | 35°C | google.comjustia.com |

| Mobile Phase A | 20 mM ammonium acetate (pH 5.50) | google.comjustia.com |

| Mobile Phase B | MeOH:ACN (70:30, v/v) | google.comjustia.com |

| Diluent | MeOH:DMSO (70:30, v/v) | google.comjustia.com |

Spectroscopic Methods for this compound Analysis

| Technique | Application | Source |

| Mass Spectrometry (MS) | Identification, Structure Confirmation | nih.govscribd.compatsnap.com |

| GC-MS | Compound Identification | patsnap.com |

| ICP-MS | Elemental Impurity Analysis | scribd.com |

| Infrared Spectrophotometry | Identification (comparison to RS spectrum) | scribd.comchromachemie.co.inproquifa.com.mx |

| UV-Vis Spectrophotometry | Detection, Quantification | mhlw.go.jpscribd.comchromachemie.co.inproquifa.com.mxmhlw.go.jp |

| NMR Spectroscopy | Structural Elucidation, Purity Assessment | chromachemie.co.inpmda.go.jp |

Pharmacopoeial Standards for this compound Hydrochloride Hydrate (Japanese Pharmacopoeia)

| Aspect | Relevant Tests/Methods | Source |

| Identification | IR Spectrophotometry, Qualitative Tests for chloride | scribd.comchromachemie.co.inproquifa.com.mx |

| Purity Tests | Related substances (e.g., by chromatography), Heavy metals, Water | scribd.com |

| Assay | Quantitative analytical techniques (e.g., chromatography) | scribd.comchromachemie.co.inproquifa.com.mx |

| Reference Standard Used | This compound Hydrochloride RS | chromachemie.co.inproquifa.com.mxfujifilm.compharmaffiliates.compmrj-rs.jpsucopeia.compharmacompass.com |

These tables summarize some of the analytical techniques and standards applied in the research and quality control of this compound.

Research Design and Methodological Considerations in Cetotiamine Studies

Experimental Design Frameworks in Cetotiamine Research

The experimental design frameworks employed in this compound research vary depending on the research question and the stage of investigation. Preclinical studies frequently utilize in vitro models, such as cell lines, and in vivo animal models to assess the compound's initial biological activity and metabolic fate. For instance, studies might use specific cell lines to investigate the effects of this compound at a cellular level or employ animal models, such as rats, to study its absorption, distribution, metabolism, and excretion (ADME) profile patsnap.com. Pharmacokinetic studies in animals, for example, might involve administering this compound orally and then serially collecting blood and tissue samples to determine the concentrations of thiamine (B1217682) and its phosphate (B84403) esters over time patsnap.com.

Clinical research involving this compound in humans typically follows established clinical trial designs. These can include randomized controlled trials, which are considered the gold standard for evaluating the efficacy and safety of interventions. fda.govastrazenecaclinicaltrials.com Clinical trial designs may incorporate various control groups, such as placebo concurrent controls or active comparator controls, to isolate the effects of this compound fda.gov. Dose-comparison studies, comparing different doses of this compound, are also a common design to understand the relationship between the administered amount and the observed effects fda.gov. The design of clinical trials involves careful consideration of factors such as randomization and blinding of participants and investigators to minimize bias fda.gov.

Data Acquisition and Collection Strategies

Data acquisition and collection strategies in this compound research are tailored to the specific experimental design and objectives. In preclinical pharmacokinetic studies, data collection involves the serial sampling of biological specimens, such as blood and various tissues, after the administration of this compound patsnap.com. The concentrations of this compound and its metabolites, particularly thiamine and its phosphate esters, are then determined in these samples patsnap.com.

In other types of preclinical studies, data collection might involve measuring specific biological markers or endpoints in cell cultures or animal models. For example, studies investigating the anti-fatigue effects of this compound in rats utilized a weight-loaded forced swimming test to evaluate the extent of fatigue patsnap.com. Data collected in such studies would include metrics related to swimming time and potentially biochemical markers related to energy metabolism or stress.

For clinical studies, data collection strategies are comprehensive and involve gathering information on participant demographics, medical history, baseline health status, and response to the intervention. This can include subjective assessments, objective measurements, and biological sample collection. The specific data collected depends on the study's endpoints, which could range from changes in symptoms or disease progression to pharmacokinetic parameters in humans. Standardized protocols are crucial for consistent data collection across all participants and study sites in multi-center trials.

Statistical Analysis and Interpretation of Research Findings

In preclinical studies, statistical analysis might involve comparing outcomes between different treatment groups (e.g., this compound-treated vs. control) using appropriate statistical tests. For instance, in the rat fatigue study, statistical analysis was used to compare the swimming times between the fatigued vehicle group and the groups treated with this compound patsnap.com. Pharmacokinetic data are typically analyzed using specialized software to determine parameters such as area under the curve (AUC) and peak concentration google.com.

Clinical trial data analysis involves more complex statistical methodologies. Descriptive statistics are used to summarize participant characteristics and key outcomes scribbr.co.uk. Inferential statistics are employed to test hypotheses and determine the statistical significance of observed effects scribbr.co.uk. This can include t-tests, ANOVA, regression analysis, and survival analysis, depending on the study design and endpoints. Longitudinal data analysis methods, such as generalized estimating equations (GEE) or mixed-effects models (MEM), may be used for studies involving repeated measurements over time nih.gov. Statistical power analysis is often conducted during the planning phase to ensure the study has a sufficient sample size to detect a statistically significant effect if one exists scribbr.co.uked.gov.

Interpretation of research findings involves considering the statistical results in the context of the biological or clinical significance. A statistically significant result does not always equate to a clinically meaningful effect, and researchers must carefully interpret the magnitude and relevance of their findings.

Ethical Considerations in this compound Research

Ethical considerations are paramount in all research involving human participants and animals, including studies on this compound. Research ethics are the standards and guidelines that dictate acceptable conduct to protect the rights, dignity, and welfare of participants atlasti.comenago.combibliotekanauki.pl.

For studies involving human subjects, obtaining informed consent is a critical ethical requirement atlasti.comenago.com. Participants must be fully informed about the study's purpose, procedures, potential risks and benefits, and their right to withdraw at any time before voluntarily agreeing to participate enago.com. Ethical review boards or committees play a crucial role in reviewing research proposals to ensure they meet ethical standards and that potential risks to participants are minimized atlasti.comwho.int. Key ethical principles guiding research include respect for persons, beneficence (maximizing benefits and minimizing harm), and justice (fair distribution of research burdens and benefits) atlasti.comwho.int.

Research involving animals must also adhere to strict ethical guidelines to ensure their humane treatment. This includes minimizing pain and distress, using the fewest number of animals necessary, and obtaining approval from institutional animal care and use committees. bibliotekanauki.pl

Retrospective research utilizing existing data or biological material also has ethical considerations, particularly regarding patient consent and data anonymity smw.ch. The extent to which specific consent is required for the use of already collected data can depend on whether the data is anonymous and if the patient was informed about potential future research use smw.ch.

Researchers are also expected to maintain integrity and transparency throughout the research process, including reporting any potential conflicts of interest enago.com. Ethical considerations extend to data handling practices, ensuring confidentiality and privacy of participant information atlasti.combibliotekanauki.pl.

Emerging Areas and Future Research Directions

Unexplored Therapeutic Potentials

While cetotiamine's efficacy in treating thiamine (B1217682) deficiency is established, its potential in other therapeutic areas remains an active subject of investigation. The pleiotropic effects of thiamine and its derivatives suggest possible applications beyond classical deficiency states. Research is exploring the involvement of thiamine in various metabolic and neurological pathways, which could be modulated by compounds like this compound.

One area of emerging interest is the potential role of thiamine derivatives in conditions involving oxidative stress and inflammation, given thiamine's involvement in cellular energy metabolism. Furthermore, the impact of thiamine status on the nervous system extends beyond overt deficiency, suggesting potential therapeutic roles for this compound in certain neurological or neurodegenerative conditions where thiamine metabolism might be suboptimal or where its neuroprotective properties could be beneficial. Although specific detailed findings on this compound's unexplored therapeutic potentials in areas outside of thiamine deficiency were not extensively detailed in the search results, the broader research into thiamine and its derivatives, including compounds like fursultiamine (B1674287) and octotiamine, indicates a basis for investigating this compound in a wider range of conditions, particularly those with metabolic or neurological underpinnings google.comjustia.comgoogle.com.

Novel Delivery Systems Research for this compound

Optimizing the delivery of therapeutic compounds is crucial for enhancing efficacy and patient outcomes. For this compound, research into novel drug delivery systems aims to improve its bioavailability, target specific tissues, and potentially alter its pharmacokinetic profile. Traditional oral administration of thiamine derivatives can face limitations in absorption and metabolism.

Novel drug delivery systems, including nanotechnology-based approaches such as nanoparticles, liposomes, and micelles, are being investigated for their potential to encapsulate and deliver drugs more effectively jptcp.comnih.govresearchgate.netnih.govnih.gov. These systems can offer advantages such as improved solubility, enhanced stability, controlled release, and targeted delivery to specific cells or tissues nih.govresearchgate.netnih.govinteresjournals.org. While the search results did not provide specific studies on novel delivery systems exclusively for this compound, the broader research in novel drug delivery systems, particularly for improving the delivery of various therapeutic agents, provides a strong framework for future investigations into this compound encapsulation and targeted delivery jptcp.comnih.govresearchgate.netnih.govnih.govinteresjournals.org. For example, nanotechnology has been widely explored to enhance the delivery and efficacy of various drugs by improving their solubility, stability, and targeting capabilities nih.govnih.gov.

Integration of Omics Technologies in this compound Research

The advent of 'omics' technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers powerful tools for gaining a comprehensive understanding of biological systems at a molecular level humanspecificresearch.orgteknoscienze.comazti.esnih.gov. Integrating these technologies into this compound research can provide deeper insights into its mechanisms of action, identify potential biomarkers of response or efficacy, and uncover previously unrecognized biological effects.

Genomics and Transcriptomics: These technologies can help researchers understand how this compound influences gene expression patterns. Studying changes in RNA transcripts can reveal pathways and networks affected by this compound treatment, potentially identifying novel therapeutic targets or predicting individual responses based on genetic profiles humanspecificresearch.orgazti.es.

Proteomics: Proteomic analysis involves the large-scale study of proteins, providing insights into protein abundance, modifications, and interactions humanspecificresearch.orgazti.esmhlw.go.jpepo.orggoogleapis.com. Applying proteomics to this compound research could help identify the specific protein targets it interacts with or the downstream protein changes that mediate its effects. This could be particularly valuable in understanding its impact on metabolic enzymes or neurological proteins.

Metabolomics: Metabolomics focuses on the comprehensive analysis of metabolites within biological samples, offering a snapshot of the metabolic state of a cell or organism humanspecificresearch.orgazti.esnih.gov. Investigating the metabolomic profile after this compound administration could reveal how it influences various metabolic pathways, providing functional insights into its therapeutic effects and potentially identifying new indications.

The integration of these 'omics' approaches can provide a holistic view of this compound's impact on biological systems, moving beyond traditional single-target investigations humanspecificresearch.orgteknoscienze.comazti.es. This can accelerate the discovery of new therapeutic applications and contribute to the development of personalized medicine strategies.

Addressing Current Research Gaps and Limitations

Despite its established use, there are inherent research gaps and limitations concerning this compound that need to be addressed in future studies. Identifying and addressing these gaps is crucial for a more complete understanding of its pharmacology and for optimizing its clinical use researchgate.netwjarr.comresearchgate.netgradcoach.com.

One significant area is the need for more comprehensive and high-quality clinical trials to explore potential new indications suggested by preclinical or anecdotal evidence. While this compound has been used for various conditions related to thiamine deficiency symptoms, robust clinical data supporting its efficacy in other specific conditions may be limited. Future research needs to focus on well-designed clinical trials with sufficient sample sizes and appropriate control groups to definitively evaluate its therapeutic potential in unexplored areas. Challenges in clinical research, such as patient recruitment and retention, administrative hurdles, and the need for diverse study populations, will need to be addressed nih.govacrpnet.orgnih.govoracle.com.

Furthermore, a deeper understanding of this compound's precise molecular mechanisms of action beyond its role as a thiamine prodrug is warranted. While it is known to be converted to active thiamine forms, exploring any unique interactions or pathways it might influence directly could uncover novel therapeutic properties.

Research into the comparative efficacy and potential advantages of this compound over other thiamine derivatives in specific clinical contexts represents another research gap. Comparative studies could help determine the optimal choice among different thiamine analogs for various conditions.

Addressing methodological limitations in past studies, such as sample size constraints or lack of standardized methodologies, is also essential for generating more reliable and generalizable findings wjarr.comgradcoach.comnih.gov. Future research should aim for rigorous study designs and transparent reporting to strengthen the evidence base for this compound.

The development and application of advanced analytical techniques can also help address research gaps, providing more sensitive and specific methods for studying this compound's pharmacokinetics, metabolism, and interaction with biological targets.

Q & A

Q. How to conduct a systematic review of this compound’s therapeutic mechanisms?

- Steps :

- Search strategy : Use keywords (e.g., "this compound AND (neuroprotection OR thiamine analogue)") across PubMed, Embase, and Web of Science .

- Inclusion criteria : Prioritize peer-reviewed studies with in vivo evidence and explicit methodology .

- Bias assessment : Apply AMSTAR-2 checklist to evaluate meta-analyses for confounding variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.